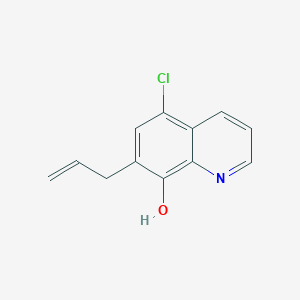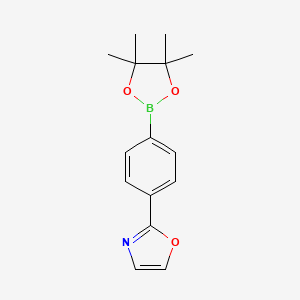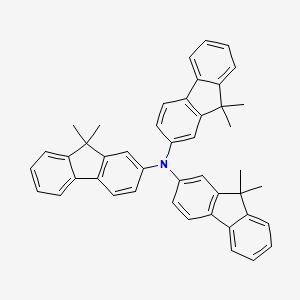
5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C9H10N4. This compound features a pyrazole ring substituted with an amine group at the 3-position and a 5-methyl-3-pyridinyl group at the 5-position.
Vorbereitungsmethoden
The synthesis of 5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-methyl-3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole derivative . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amine group at the 3-position can participate in nucleophilic substitution reactions, forming various substituted pyrazoles. Common reagents and conditions used in these reactions include organic solvents like ethanol, dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The amine group at the 3-position and the pyridinyl group at the 5-position contribute to its binding affinity and specificity towards biological targets. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects . Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine can be compared with other similar compounds such as:
3-Amino-5-methyl-1H-pyrazole: This compound has a similar pyrazole core but lacks the pyridinyl substitution, resulting in different chemical and biological properties.
5-Methyl-1H-pyrazol-3-amine: Similar to the above, but with variations in substitution patterns that affect its reactivity and applications.
1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine: This compound features a methyl group at the 1-position and a pyridinyl group at the 3-position, leading to distinct properties and uses.
Eigenschaften
Molekularformel |
C9H10N4 |
|---|---|
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
5-(5-methylpyridin-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4/c1-6-2-7(5-11-4-6)8-3-9(10)13-12-8/h2-5H,1H3,(H3,10,12,13) |
InChI-Schlüssel |
IDXBFGNQTSBWJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1)C2=CC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B1508125.png)

![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1508141.png)


![9-(Naphthalen-2-YL)-10-[3-(naphthalen-2-YL)phenyl]anthracene](/img/structure/B1508156.png)
![Tert-butyl 2-[(4-piperidin-4-ylbenzoyl)amino]phenylcarbamate](/img/structure/B1508159.png)
![1(2H)-Pyridinecarboxylic acid,4-(5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydro-,1,1-dimethylethyl ester](/img/structure/B1508160.png)




![Ethyl 5-hydroxyfuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1508175.png)
![(3S,3'S)-4,4'-(7-Chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine)](/img/structure/B1508176.png)
